molecular formula C10H10ClNaO3 B583385 (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346617-13-7

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Numéro de catalogue: B583385
Numéro CAS: 1346617-13-7
Poids moléculaire: 236.627
Clé InChI: YNPCWJFLKBMRIL-DDWIOCJRSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (CAS: 1346603-21-1) is the sodium salt of the S-enantiomer of 3-(4-chlorophenyl)-4-hydroxybutyric acid. It is a γ-hydroxy derivative and a non-active metabolite of baclofen, a GABAB receptor agonist used for spasticity management . The compound has a molecular formula of C10H11ClO3·Na and a molecular weight of 237.6 g/mol. It exhibits good solubility in polar solvents like water and methanol and is recommended for storage at -20°C to maintain stability .

The compound’s structure features a 4-chlorophenyl group attached to the third carbon of a hydroxybutyric acid backbone, with the hydroxyl group at the fourth carbon. The sodium salt form enhances its solubility for experimental applications, such as pharmacokinetic studies and metabolite profiling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.

    Formation of Hydroxybutyric Acid: The 4-chlorophenylacetic acid is then subjected to a series of reactions to introduce the hydroxybutyric acid moiety. This involves the use of reagents such as sodium hydroxide and various organic solvents.

    Chirality Introduction: The (S)-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.

    Final Step: The final step involves the conversion of the hydroxybutyric acid to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-4-oxobutyric acid.

    Reduction: Formation of 3-(4-chlorophenyl)-4-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Enantiomeric Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Key Differences
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt 1346603-21-1 C10H11ClO3·Na 237.6 Non-active baclofen metabolite; analytical standard S-enantiomer; sodium salt enhances solubility
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt Not explicitly stated C10H10ClNaO3 236.63 Limited data; likely distinct metabolic profile R-enantiomer; molecular weight difference due to sodium coordination
(±)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt Not explicitly stated C10H10ClO3·Na 236.63 Racemic mixture; used in metabolic studies Contains both enantiomers; glucuronidated to form M2 metabolite in humans

Key Findings :

  • Stereochemical Impact : The S-enantiomer is specifically linked to baclofen metabolism, while the R-enantiomer’s role remains underexplored .
  • Metabolic Fate : The racemic form undergoes glucuronidation in humans, producing the M2 metabolite (glucuronide conjugate) with a molecular weight increase of 176 Da .

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
4-Hydroxy-3-phenylbutyric Acid Sodium Salt 40951-19-7 C10H11NaO3 202.18 Lacks chlorine substituent; reduced lipophilicity
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt Not explicitly stated C10H6D4ClNaO3 ~241.6 Deuterated form; used as an internal standard in LC-MS

Key Findings :

  • Deuterated Form : The deuterated variant (with four deuterium atoms) is used in stable isotope labeling for precise pharmacokinetic tracking .

Pharmacologically Related Compounds

Compound Name CAS Number Molecular Formula Biological Role
Baclofen 1134-47-0 C10H12ClNO2 GABAB agonist; parent drug of (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid
γ-Hydroxybutyric Acid (GHB) 591-81-1 C4H8O3 GABA precursor; structurally distinct (shorter chain)

Key Findings :

  • Metabolic Inactivity : Unlike baclofen, (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid lacks GABAB receptor affinity, making it a terminal metabolite .
  • Structural Divergence : GHB shares a hydroxylated butyric acid backbone but lacks the chlorophenyl group and sodium salt modification .

Activité Biologique

(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, commonly known as S-baclofen, is a sodium salt derivative of baclofen, a well-known muscle relaxant and GABA-B receptor agonist. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁ClNaO₃
  • Molecular Weight : Approximately 232.64 g/mol
  • Structure : Characterized by a chlorophenyl group and a hydroxybutyric acid moiety.

The biological activity of this compound primarily involves its interaction with GABA-B receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. The compound can also interact with various enzymes involved in metabolic pathways, influencing their activity and leading to physiological effects such as:

  • Muscle Relaxation : By enhancing GABAergic activity.
  • Anti-inflammatory Effects : Potentially reducing inflammation through modulation of immune responses.
  • Analgesic Properties : Providing pain relief by acting on pain pathways.

1. Neuropharmacological Effects

Research indicates that S-baclofen exhibits neuroprotective properties, particularly in models of neurodegeneration. It has been shown to reduce excitotoxicity in neuronal cells, which is critical in conditions like multiple sclerosis and spinal cord injury .

2. Metabolic Pathways

The compound undergoes metabolic transformations, leading to various metabolites that may also exhibit biological activities. For example, one prominent metabolite identified is 3-(4-chlorophenyl)-4-hydroxybutyric acid (M1), which has been detected in human plasma and urine following baclofen administration . The pharmacokinetics of S-baclofen suggest rapid absorption and significant excretion as unchanged drug or metabolites .

3. Therapeutic Applications

S-baclofen is being investigated for several therapeutic applications:

  • Muscle Spasticity : Effective in reducing spasticity in conditions such as cerebral palsy and multiple sclerosis.
  • Chronic Pain Management : Its analgesic properties make it a candidate for managing chronic pain syndromes.
  • Alcohol Dependence : Emerging studies suggest potential benefits in reducing cravings and withdrawal symptoms associated with alcohol dependence .

Case Studies

  • Muscle Spasticity Management : A clinical trial involving patients with multiple sclerosis demonstrated that S-baclofen significantly reduced muscle tone and improved mobility compared to placebo .
  • Chronic Pain Relief : In a cohort study, patients with chronic pain reported substantial relief when treated with S-baclofen as part of a multimodal pain management strategy .

Table 1: Pharmacokinetic Profile of S-baclofen

ParameterValue
AbsorptionRapid
Peak Plasma Concentration30-60 minutes post-dose
Excretion~80% via urine
Major Metabolite3-(4-chlorophenyl)-4-hydroxybutyric acid (M1)

Table 2: Comparative Biological Activities

CompoundActivity TypeObservations
This compoundMuscle RelaxantEffective in reducing spasticity
BaclofenGABA-B AgonistReduces pain and muscle tone
3-(4-Chlorophenyl)-4-hydroxybutyric Acid (M1)Metabolite ActivityExhibits similar effects to parent compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, and how should they influence experimental design?

Answer: The compound’s physicochemical properties include:

  • Molecular Formula : C₁₀H₁₀ClNaO₃
  • Molecular Weight : 236.63 g/mol
  • Storage Temperature : -20°C (to prevent degradation of the sodium salt form)
  • SMILES Notation : ClC₁=CC=C(C@@HCO)C=C1 (indicating stereochemistry and functional groups) .

These properties necessitate:

  • Stability Studies : Monitor degradation under varying pH, temperature, and light using HPLC or LC-MS to validate storage conditions .
  • Solubility Optimization : Test polar solvents (e.g., water, methanol) for dissolution, as sodium salts typically exhibit higher aqueous solubility .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

Answer:

  • Chiral HPLC : Essential for verifying enantiomeric purity due to the (S)-configuration. Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection at 210–254 nm .
  • LC-MS/MS : Characterize fragmentation patterns (e.g., loss of H₂O or CO₂) to confirm structural integrity. CID-MS/MS data for related chlorophenyl-hydroxybutyric acids show diagnostic fragments at m/z 167 and 123 .
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve aromatic protons (δ 7.2–7.4 ppm) and the hydroxybutyrate backbone (δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic activity data for this compound across in vitro and in vivo studies?

Answer: Discrepancies may arise from:

  • Species-Specific Metabolism : Test metabolic stability in microsomes from multiple species (e.g., human, rat) to identify interspecies differences in esterase activity or sodium salt dissociation .
  • Compartmentalization Effects : Use isotopic labeling (e.g., ¹³C or ²H) to track tissue-specific distribution and metabolite formation via LC-MS .
  • Data Normalization : Account for batch-to-batch variability in sodium salt purity by quantifying residual free acid (CAS 1329793-67-0) using ion-pair chromatography .

Q. What strategies are recommended for studying the enantioselective interactions of this compound with biological targets?

Answer:

  • Molecular Docking : Compare binding affinities of (S)- and (R)-enantiomers to targets like GABA receptors using software (e.g., AutoDock Vina). The 4-chlorophenyl group may sterically hinder interactions in non-target enantiomers .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors. Sodium salts often require buffer optimization (e.g., 10 mM HEPES, pH 7.4) to prevent aggregation .
  • In Vitro Functional Assays : Use calcium flux or electrophysiology in neuronal cells to assess stereospecific modulation of ion channels .

Q. How can researchers address challenges in synthesizing high-purity (S)-enantiomer batches?

Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of ketone intermediates .
  • Crystallization Control : Induce diastereomeric salt formation with chiral amines (e.g., cinchonidine) to enhance enantiomeric excess (≥98%) .
  • Quality Control : Validate purity via polarimetry ([α]D²⁵ = +15° to +20° for (S)-enantiomer) and chiral GC-MS .

Q. Methodological Notes

  • Contradiction Management : Cross-validate data using orthogonal techniques (e.g., NMR + LC-MS) to resolve spectral ambiguities .
  • Stereochemical Integrity : Store solutions at neutral pH to prevent racemization of the hydroxybutyrate moiety .

Propriétés

Numéro CAS

1346617-13-7

Formule moléculaire

C10H10ClNaO3

Poids moléculaire

236.627

Nom IUPAC

sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1

Clé InChI

YNPCWJFLKBMRIL-DDWIOCJRSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Synonymes

(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt;  (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.